molecular formula C6H14O B047404 3-Methyl-1-pentanol CAS No. 589-35-5

3-Methyl-1-pentanol

Cat. No. B047404
CAS RN: 589-35-5
M. Wt: 102.17 g/mol
InChI Key: IWTBVKIGCDZRPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-1-pentanol and its isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, involves natural microbial fermentations or metabolic engineering of microbial strains. Although these processes offer a sustainable route, the production levels are currently too low for industrial applications, indicating a need for improved production efficiency through advanced metabolic engineering techniques (Cann & Liao, 2009).

Molecular Structure Analysis

3-Methyl-1-pentanol's molecular structure is part of the fragrance structural group of branched chain saturated alcohols. Its structure includes a hydroxyl group (-OH) attached to a carbon skeleton with methyl side chains, contributing to its fragrance properties and making it a valuable compound in perfumery and flavor industries (Mcginty et al., 2010).

Scientific Research Applications

  • Plant Biology : Gaseous 3-pentanol triggers plant immunity against bacterial pathogens in Arabidopsis by priming salicylic acid and jasmonic acid signaling pathways (Song, Choi, & Ryu, 2015).

  • Fuel Combustion and Engineering :

    • Kinetic data for major decomposition channels of 3-methyl-1-butanol and its isomers, including 1-pentanol, provide insights for developing detailed kinetic models for pentanol combustion (Zhao, Ye, Zhang, & Zhang, 2012).
    • Blending up to 30% 1-pentanol in diesel can reduce toxic emissions and improve engine performance, albeit with a slight performance loss (Santhosh, Kumar, Radheshyam, & Sanjay, 2020).
    • The addition of 1-pentanol to diesel and biodiesel fuels increases brake specific fuel consumption and exhaust gas temperatures, while reducing brake thermal efficiency and CO, HC, and NOx emissions (Yilmaz, Atmanli, & Trujillo, 2017).
  • Chemical Engineering and Catalysis :

    • Catalytic conversion studies have shown that 3-methyl-3-pentanol on various catalysts produces similar alkene distributions, with certain catalysts showing higher selectivity for specific alkenes (Davis, 1980).
  • Biotechnology :

    • Metabolic engineering has developed microbial strains capable of producing pentanol isomers, showing promise for biofuel production efficiency (Cann & Liao, 2009).
  • Fragrance Industry :

  • Combustion Studies :

    • Detailed combustion studies on pentanol isomers, including 1-pentanol, provide valuable data for predicting major and intermediate species in combustion processes (Köhler et al., 2015).

Safety And Hazards

3-Methyl-1-pentanol is flammable, and there is a risk of ignition . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated .

properties

IUPAC Name

3-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTBVKIGCDZRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862248
Record name 3-Methyl-1-pentanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a pungent wine-like, cocoa odour
Record name 3-Methyl-1-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/417/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

151.00 to 152.00 °C. @ 760.00 mm Hg
Record name (±)-3-Methyl-1-pentanol
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Density

0.823
Record name 3-Methyl-1-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/417/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methyl-1-pentanol

CAS RN

589-35-5, 20281-83-8
Record name 3-Methyl-1-pentanol
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Record name 3-Methyl-1-pentanol
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Record name 3-METHYL-1-PENTANOL
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Record name 1-Pentanol, 3-methyl-
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Record name 3-Methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpentan-1-ol
Source European Chemicals Agency (ECHA)
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Record name 3-METHYL-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
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Record name (±)-3-Methyl-1-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
V Schurig, U Leyrer, D Wistuba - The Journal of Organic …, 1986 - ACS Publications
… the chiral primary alcohol (S)-3-methyl- 1-pentanol (3) in 82% chemical yield.5 This alcohol has previously been obtained by Pino et al.6 via chain extension from (S)-2methyl-1-butanol, …
Number of citations: 17 pubs.acs.org
D McGinty, J Scognamiglio, CS Letizia… - Food and chemical …, 2010 - Elsevier
… A toxicologic and dermatologic review of 3-methyl-1-pentanol when used as a fragrance ingredient is presented. 3-Methyl-1-pentanol is a member of the fragrance structural group …
Number of citations: 5 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… -3) show that 3methyl-1-pentanol is not genotoxic and provided … # 123-51-3) show that 3-methyl-1-pentanol does not have skin … were evaluated, 3-methyl-1pentanol was found not to be …
P PINO, L LARDICCI, L CENTONI - The Journal of Organic …, 1959 - ACS Publications
… c Calculated on the rectified 3-methyl-1-pentanol. d Calculated … practically pure 3-methyl-1-pentanol containing small quantities of … 3-methyl1-pentanol in petroleum ether has [«]“ +8.35. …
Number of citations: 51 pubs.acs.org
Y Liu, X Li, L Wang, H Sun - Fluid phase equilibria, 2009 - Elsevier
… We calculated these coefficients for 1-ethylpropylamine and 3-methyl-1-pentanol from the free energy changes calculated using TI method based on NPT MD simulations. The OPLS-AA …
Number of citations: 15 www.sciencedirect.com
M Köhler, T Kathrotia, P Oßwald… - Combustion and …, 2015 - Elsevier
… In addition to the three conditions containing the linear 1-, 2- and 3-pentanol isomers discussed herein, mole fraction profiles of similar doped 3-methyl-1-pentanol (isopentanol) and 3-…
Number of citations: 38 www.sciencedirect.com
PJ Landolt - Journal of Economic Entomology, 2000 - academic.oup.com
… the combination of acetic acid and 3-methyl1-pentanol was superior to the individual … methyl-1-butanol or acetic acid and 3-methyl-1-pentanol. Traps baited with these attractants …
Number of citations: 75 academic.oup.com
D Kulikov, SP Verevkin, A Heintz - Journal of Chemical & …, 2001 - ACS Publications
… and C 6 alkanols 2,2-dimethyl-1-propanol, 2-methyl-1-pentanol, 3-methyl-1-pentanol, 2-ethyl-1-butanol, 3,3-dimethyl-1-butanol, 2-… Figure 5 Vapor pressure data for 3-methyl-1-pentanol. …
Number of citations: 122 pubs.acs.org
JH Yim, HJ Kim, JJ Oh, JS Lim, KY Choi - Fluid Phase Equilibria, 2021 - Elsevier
… In this work, the experimental isobaric vapor-liquid equilibrium data for two binary systems, (2-methyl-1-pentanol + 2,3-butanediol and 3-methyl-1-pentanol + 2,3-butanediol), have been …
Number of citations: 2 www.sciencedirect.com
L Beneš, V Zima, K Melánová - European Journal of Inorganic …, 2001 - Wiley Online Library
… -1-pentanol (see structure D in Figure 2), 3-methyl-1-pentanol (E), 2-methyl-1-pentanol (F), … 2-methyl-1-pentanol and 3-methyl-1-pentanol molecules are found in the interlayer space in …

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